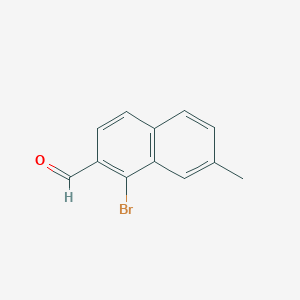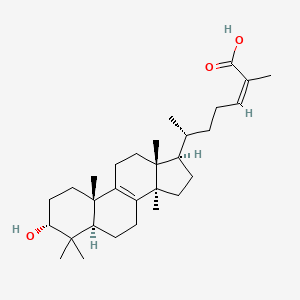
Anwuweizicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anwuweizicacid is a naturally occurring triterpenoid compound found in the fruit of Schisandra chinensis, commonly known as WuWeiZi. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anwuweizicacid typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound. Advanced synthetic methods may involve the use of specific catalysts and reaction conditions to enhance yield and purity.
Industrial Production Methods: Industrial production of this compound focuses on optimizing extraction and purification processes to ensure high efficiency and cost-effectiveness. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly employed in large-scale production to achieve high purity levels suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Anwuweizicacid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Anwuweizicacid has a wide range of scientific research applications, including but not limited to:
Chemistry: this compound is used as a precursor in the synthesis of novel triterpenoid derivatives with potential pharmaceutical applications.
Biology: It is studied for its role in modulating cellular pathways and its effects on cell proliferation, apoptosis, and differentiation.
Medicine: this compound exhibits hepatoprotective, anti-inflammatory, and antioxidant properties, making it a candidate for the treatment of liver diseases, inflammatory conditions, and oxidative stress-related disorders.
Industry: this compound is utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mécanisme D'action
Anwuweizicacid is compared with other similar triterpenoid compounds such as schisandrin, schisandrol, and schisantherin. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential. The distinct pharmacokinetic and pharmacodynamic profiles of this compound set it apart from other triterpenoids, highlighting its uniqueness in scientific research and clinical applications.
Comparaison Avec Des Composés Similaires
- Schisandrin
- Schisandrol
- Schisantherin
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,25-,28-,29-,30+/m1/s1 |
Clé InChI |
KGELVXQPIUKGCO-KTPSIFDASA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


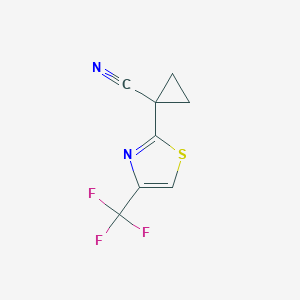
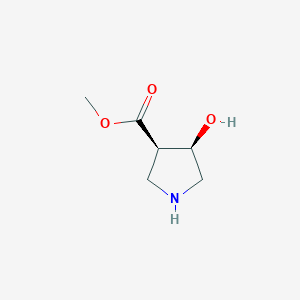
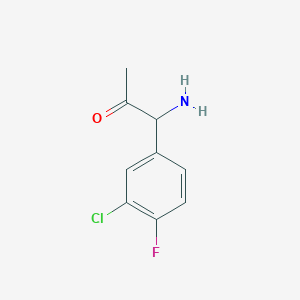

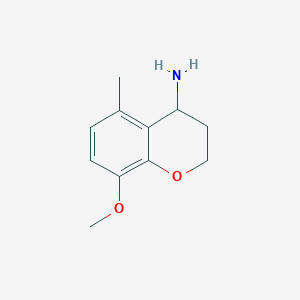
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)



![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
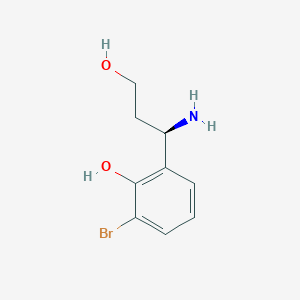
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
